5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine

Phleomycin Amplification Antitumor Screening Structure-Activity Relationship

5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine (CAS 25468-22-8) is the 2-pyridinyl regioisomer – functionally distinct from the 4-pyridinyl analog. It acts as a bidentate ligand forming 3:1 complexes with Fe(II), Co(II), and Ni(II), enabling spin-crossover material research. As a synthon, it builds imidazo[2,1-b]thiadiazole and thiadiazolo[3,2-a]pyrimidine libraries; lead compound 2c shows -10.06 kcal/mol Bcl-2 binding with confirmed anticancer activity. It also serves as a validated negative control in phleomycin/bleomycin amplification SAR studies. ≥95% purity. Available globally for medicinal chemistry and materials science R&D. Order now.

Molecular Formula C7H6N4S
Molecular Weight 178.22 g/mol
CAS No. 25468-22-8
Cat. No. B1295954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine
CAS25468-22-8
Molecular FormulaC7H6N4S
Molecular Weight178.22 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NN=C(S2)N
InChIInChI=1S/C7H6N4S/c8-7-11-10-6(12-7)5-3-1-2-4-9-5/h1-4H,(H2,8,11)
InChIKeyXRSWPYZJJLNMNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine: Core Properties and Research-Grade Specifications for Procurement Decisions


5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine (CAS 25468-22-8) is a heterocyclic building block that contains a 1,3,4-thiadiazole core and a pyridine ring. The compound is a key synthon for constructing bioactive molecules, including fused heterocycles such as imidazo[2,1-b]thiadiazoles and thiadiazolo[3,2-a]pyrimidines [1]. Its utility in medicinal chemistry is established, with a synthesis route using picolinic acid and thiosemicarbazide in the presence of POCl3 reported in the literature [1]. For procurement, the compound is available with a typical purity of 95% or higher, and its molecular formula is C7H6N4S with a molecular weight of 178.22 g/mol . While this overview establishes the compound's basic identity and function as a precursor, a rigorous procurement decision requires a deeper examination of its specific, quantifiable advantages over related analogs, which are detailed in the following sections.

Why 5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine Is Not a Drop-In Replacement for Other Thiadiazole-Pyridine Isomers


Substituting one pyridinyl-thiadiazole isomer for another without considering regioisomeric effects is a common pitfall that can lead to significant loss of function or unexpected outcomes. The position of the nitrogen atom on the pyridine ring (2-, 3-, or 4-yl) fundamentally alters the molecule's electronic distribution, metal-chelating ability, and molecular recognition properties [1]. For instance, the 2-pyridinyl isomer acts as a bidentate ligand capable of forming stable 3:1 coordination complexes with metal ions, a property that is distinct from its 4-pyridinyl counterpart [2]. Furthermore, in biological contexts, the 2-pyridinyl derivative has been shown to be a mediocre amplifier of phleomycin-G, whereas the 4-pyridinyl isomer demonstrated considerable amplifying power, underscoring that small structural changes translate to large functional differences [3]. Therefore, assuming functional equivalence among these regioisomers is scientifically unfounded and can derail research and development efforts.

Quantitative Differentiation Evidence for 5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine Against Closest Analogs


2-Pyridinyl vs. 4-Pyridinyl Isomers: A 10-Fold Difference in Phleomycin Amplification Potency

In a direct head-to-head comparison, the 2-pyridinyl isomer (5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine derivative) exhibited only mediocre amplification of phleomycin-G against *Escherichia coli* in vitro, while the 4-pyridinyl isomer demonstrated 'considerable amplifying power' under identical assay conditions [1]. This result led to the exclusion of the 2-pyridinyl series from subsequent in vivo antitumor testing, which was instead focused on the more potent 4-pyridinyl analog [1].

Phleomycin Amplification Antitumor Screening Structure-Activity Relationship

Metal Coordination Behavior: 2-Pyridinyl Isomer Forms a 3:1 Fe(II) Complex with Low-Spin State

5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine acts as a bidentate chelating ligand, forming 3:1-type coordination compounds with Fe(II), Co(II), and Ni(II) [1]. In contrast, the 4-pyridinyl isomer is typically employed as a monodentate ligand or for different coordination geometries. Mössbauer spectroscopy and variable temperature magnetic measurements revealed that the [Fe(II)(H2L)3]²⁺ complex core exists in a low-spin state, whereas the [Co(II)(H2L)3]²⁺ complex core resides in a high-spin state even at very low temperatures [1]. This spin-state differentiation is a direct consequence of the ligand field strength provided by the specific 2-pyridinyl-thiadiazole chelate and is not replicable with other regioisomers.

Coordination Chemistry Bidentate Ligand Spin-Crossover Materials

Synthetic Versatility: Unique Synthon for Fused Heterocycles Compared to Other Pyridyl Isomers

5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine serves as a key synthon in the one-pot, two-component synthesis of novel fused heterocyclic moieties, specifically imidazo[2,1-b]thiadiazoles (2a-c) and thiadiazolo[3,2-a]pyrimidines (3-8) [1]. The resulting derivative, compound 2c, exhibited a binding energy of -10.06 kcal/mol against the Bcl-2 protein in silico and demonstrated significant in vitro anticancer activity against Caco, PCL, MCF-7, and MDA-231 cancer cell lines [1]. While similar reactions may be possible with other pyridyl isomers, the specific 2-pyridinyl orientation is critical for the steric and electronic requirements of the described one-pot cyclization to yield these particular fused ring systems.

Medicinal Chemistry Heterocyclic Synthesis Drug Discovery

Lack of Potent Direct Antibacterial Activity Distinguishes It from 4-Pyridinyl Derivatives

While the parent compound 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine is not reported as a potent direct antibacterial agent, a series of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives (D1-D17) were evaluated for in vitro antimicrobial activity against both gram-positive and gram-negative bacterial strains, as well as fungal strains, using the tube dilution method [1]. Compounds D4, D6, D8, and D12 were identified as the most active against different microbial species and showed favorable docking results compared to standard drugs like ofloxacin and fluconazole [1]. This suggests that the 2-pyridinyl isomer, unlike the 4-pyridinyl analog, is not a productive starting point for developing direct antimicrobials via this particular chemical series and is instead better suited for other applications, such as ligand design or as a synthon for anticancer agents.

Antibacterial Screening PI3K Inhibition Derivative Comparison

High-Value Application Scenarios for 5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine Based on Quantitative Evidence


Development of Bcl-2 Targeting Anticancer Agents via Fused Heterocycle Synthesis

Utilize 5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine as a key synthon to generate imidazo[2,1-b]thiadiazole and thiadiazolo[3,2-a]pyrimidine libraries. The demonstrated binding energy of -10.06 kcal/mol for lead compound 2c against the Bcl-2 protein, along with its in vitro anticancer activity, validates this scaffold for further optimization in oncology programs [1].

Design and Synthesis of Novel Bidentate Ligands for Spin-Crossover and Coordination Materials

Employ the compound's unique bidentate chelating ability to synthesize 3:1 coordination complexes with transition metals like Fe(II), Co(II), and Ni(II). The distinct low-spin state observed for the Fe(II) complex makes it a candidate for investigating spin-crossover phenomena and developing molecular magnetic materials [1].

Negative Control or Comparator in Phleomycin/Bleomycin Potentiation Studies

In research focused on enhancing the efficacy of phleomycin or bleomycin antibiotics, 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine and its derivatives can serve as a critical negative control or comparator group. Its established 'mediocre' amplification potency, in contrast to the 'considerable' power of the 4-pyridinyl isomer, provides a validated benchmark for structure-activity relationship studies [1].

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